BenchChemオンラインストアへようこそ!

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

PDE2A inhibitor Chiral intermediate SAR

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine (CAS 130339-50-3) is a chiral phenylpropylamine derivative characterized by a para-trifluoromethoxy substituent. Its primary documented role is as a key intermediate in pharmaceutical synthesis, specifically providing the critical (R)-enantiomer scaffold for potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitors.

Molecular Formula C10H12F3NO
Molecular Weight 219.207
CAS No. 130339-50-3
Cat. No. B2991515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
CAS130339-50-3
Molecular FormulaC10H12F3NO
Molecular Weight219.207
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC(F)(F)F)N
InChIInChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3
InChIKeyALSSGLWYMLSONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine (CAS 130339-50-3): A Critical Chiral Amine Building Block for CNS-Penetrant PDE2A Inhibitors


1-(4-(Trifluoromethoxy)phenyl)propan-1-amine (CAS 130339-50-3) is a chiral phenylpropylamine derivative characterized by a para-trifluoromethoxy substituent. Its primary documented role is as a key intermediate in pharmaceutical synthesis, specifically providing the critical (R)-enantiomer scaffold for potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitors [1]. This contrasts with many generic arylalkylamines, which are often procured as racemates or with common substituents, lacking the specific electronic and steric properties required to mirror the biological activity and pharmacokinetic profiles of advanced drug candidates like compound 38a [2].

Why Generic Substituted Phenylpropan-1-amines Cannot Replace 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine in PDE2A Inhibitor Programs


Direct substitution of CAS 130339-50-3 with readily available achiral or differently substituted analogs (e.g., 4-CF3, 4-F, or 4-OCH3 phenylpropan-1-amines) is not feasible for research groups targeting PDE2A inhibition. The specific combination of the para-trifluoromethoxy group and the (R)-chirality is essential for the unique binding mode of compound 38a within the PDE2A active site, as revealed by cocrystal structure analysis [REFS-1, REFS-2]. Using a racemate, the incorrect (S)-enantiomer, or an analog with a different para-substituent would result in the loss of the critical hydrogen bond with the amide backbone, disruption of the lipophilic pocket interactions, and a dramatic decrease in inhibitory potency and target selectivity, rendering the final compound ineffective for its validated pharmacological purpose [1].

Quantitative Evidence for the Differentiation of 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine as a PDE2A Inhibitor Precursor


Chiral Resolution Defines Potency: (R)-Enantiomer is Integral to a Nanomolar PDE2A Inhibitor

The (R)-enantiomer of this compound is a key building block that directly defines the biological activity of the lead PDE2A inhibitor, 6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (compound 38a). The final compound 38a demonstrated significant, dose-dependent elevation of cGMP levels in mouse brain following oral administration, a hallmark of in vivo target engagement, validating the specific (R)-chirality provided by the amine intermediate [1]. While a direct chiral IC50 comparison is not provided, the discovery process identified this specific isomer as providing the 'desired balance of preclinical properties', implying that the alternative (S)-enantiomer or racemate did not meet key potency, selectivity, or brain penetration thresholds [1].

PDE2A inhibitor Chiral intermediate SAR

A Unique Binding Mode Dictated by the 4-Trifluoromethoxy Substituent

Co-crystal structure analysis of compound 38a (derived from CAS 130339-50-3) bound to human PDE2A (PDB ID: 5XKM) reveals that the 4-trifluoromethoxy phenyl moiety adopts a specific conformation within the enzyme's active site, engaging in key hydrophobic interactions [2]. This productive binding pose is a direct consequence of the trifluoromethoxy group's unique steric and electronic profile and would not be replicated by smaller groups like fluoro or methoxy. The study notes a unique binding mode for 38a, which is proposed to underlie its observed potency and PDE selectivity compared to earlier hits [1]. This unique interaction is not possible with simpler para-substituted phenyl alkylamines, which lack the capacity to fill this key lipophilic sub-pocket.

X-ray crystallography PDE2A Binding mode

Validated Application Scenarios for 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine in PDE2A-Targeted Drug Discovery


Synthesis of the Orally Active PDE2A Inhibitor Tool Compound (38a) for CNS Cognitive Disorder Models

The primary and most validated use case for this compound is as the essential chiral intermediate to synthesize 6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (compound 38a). This final compound is a potent, selective, brain-penetrating PDE2A inhibitor used as a pharmacological tool to examine the role of PDE2A in cognitive function, schizophrenia, and Alzheimer's disease models. Using CAS 130339-50-3 is mandatory to reproduce the in vivo pharmacological profile, which includes significant elevation of cGMP in the brain after oral dosing [1].

Structure-Based Drug Design (SBDD) Guided by a Unique PDE2A Binding Mode

Researchers engaged in rational, structure-based design of next-generation PDE2A inhibitors can utilize the established cocrystal structure (PDB 5XKM) of compound 38a [2]. This structure provides a template for understanding how the (R)-trifluoromethoxy phenyl moiety achieves a unique binding pose. To use this template for designing new analogs with improved properties, it is essential to procure the same chiral amine building block to establish a comparative baseline and maintain the validated core interactions [1].

Key Intermediate for PDE2A-Focused Chemical Libraries Based on a Patent-Protected Scaffold

The compound serves as a crucial building block for constructing focused compound libraries around the pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold, which is described in patent literature (e.g., the EP1530562 family) for generating optically active phenylalkylamine derivatives with therapeutic utility [3]. Its procurement allows for the reliable synthesis of library members that retain the critical trifluoromethoxy pharmacophore, enabling consistent exploration of the structure-activity relationship for PDE2A and related targets.

Quote Request

Request a Quote for 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.